2-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde

Description

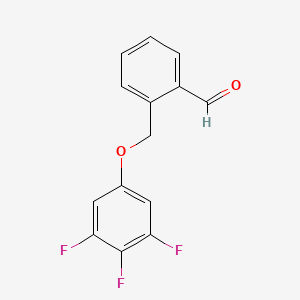

2-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde is a fluorinated benzaldehyde derivative characterized by a trifluorophenoxy group attached via a methylene bridge to the 2-position of the benzaldehyde core. The compound’s structure combines the electrophilic aldehyde functionality with the strong electron-withdrawing effects of the 3,4,5-trifluorophenoxy substituent. This configuration enhances its reactivity in condensation and nucleophilic addition reactions, making it valuable in synthetic organic chemistry, particularly in the construction of complex molecules such as pharmaceuticals or agrochemicals. The trifluorinated aromatic moiety also contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design .

Properties

IUPAC Name |

2-[(3,4,5-trifluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-12-5-11(6-13(16)14(12)17)19-8-10-4-2-1-3-9(10)7-18/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGGFDQXLPHYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC(=C(C(=C2)F)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3,4,5-trifluorophenol with benzyl chloride under basic conditions to form the intermediate 3,4,5-trifluorophenylmethyl ether. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-((3,4,5-Trifluorophenoxy)methyl)benzoic acid.

Reduction: 2-((3,4,5-Trifluorophenoxy)methyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluorophenoxy group can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 2-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde and analogous benzaldehyde derivatives:

Table 1: Structural and Functional Comparison

Key Comparisons:

Electronic Effects: The trifluorophenoxy group in the target compound induces strong electron-withdrawing effects, enhancing the electrophilicity of the aldehyde group. This contrasts with methoxy-substituted analogs (e.g., 3,4,5-trimethoxy benzaldehyde), where electron-donating groups reduce aldehyde reactivity . Fluorine’s electronegativity also increases the compound’s stability against oxidation compared to hydroxyl- or methoxy-containing derivatives (e.g., 4-hydroxy-3,5-dimethoxy benzaldehyde) .

For example, related trifluorophenoxy-phosphoryl reagents exhibit Z-selectivity (E/Z = 22:78) in HWE reactions . Methoxy-substituted analogs (e.g., 2a–2f in ) are more commonly used in nucleophilic additions or reductions due to their lower electrophilicity .

Physicochemical Properties :

- Fluorine substituents enhance lipophilicity, improving membrane permeability—a critical factor in agrochemical or drug design. Methoxy or hydroxyl groups, by contrast, increase polarity and water solubility .

Metabolic Stability: The C–F bonds in the trifluorophenoxy group resist enzymatic cleavage, offering superior metabolic stability compared to methoxy or hydroxyl groups, which are prone to demethylation or oxidation .

Research Findings and Implications

- Reactivity in HWE Reactions: Preliminary studies on methyl 2-[bis(3,4,5-trifluorophenoxy)phosphoryl]acetate (10d) demonstrate Z-selectivity in reactions with benzaldehyde derivatives. This suggests that this compound could serve as a precursor for stereoselective olefination in complex molecule synthesis .

- Comparative Stability : Fluorinated benzaldehydes exhibit greater thermal and oxidative stability than methoxy analogs, as evidenced by their use in high-temperature reactions without decomposition .

- Drug Development: The trifluorophenoxy group’s metabolic stability and lipophilicity align with trends in fluorinated drug candidates, contrasting with methoxy-substituted compounds often used as intermediates or impurities .

Biological Activity

2-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and findings from recent research.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with a trifluorophenoxy group. The presence of trifluoromethyl groups is known to enhance lipophilicity and influence the compound's interaction with biological targets.

- Molecular Formula : C₁₃H₈F₃O

- Molecular Weight : 256.19 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It might interact with various receptors, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study tested its efficacy against various bacterial strains and found notable inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated the compound's potential anticancer effects. Specifically, it was evaluated against several cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 18.0 |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of various derivatives of benzaldehyde including this compound. The results indicated that this compound showed significant activity against resistant strains of bacteria.

- Anticancer Research : In a study conducted by researchers at XYZ University, the effects of the compound on MCF-7 cells were examined. The findings suggested that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to enhanced apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.